Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate is a chemical compound with the molecular formula C17H14N2O4S . This compound is known for its unique structure, which includes a benzothiazole moiety linked to a benzene ring through an amino group, and two ester groups attached to the benzene ring. It has a molecular weight of 342.37 g/mol .
Scientific Research Applications
Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a fluorescent probe due to its benzothiazole moiety.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
The synthesis of Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate typically involves the reaction of 5-aminoisophthalic acid with 2-aminobenzothiazole in the presence of a suitable condensing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester groups may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate include:
This compound: A closely related compound with slight variations in the substituents.
Benzothiazole derivatives: Compounds with the benzothiazole moiety but different functional groups attached to the benzene ring.
Isophthalic acid derivatives: Compounds with the isophthalic acid core but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-22-15(20)10-7-11(16(21)23-2)9-12(8-10)18-17-19-13-5-3-4-6-14(13)24-17/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDDCYKXMVNVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC2=NC3=CC=CC=C3S2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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